Hydrolytic Stability vs. Galangal Acetate
Under identical reflux conditions (100 ppm aqueous solution, 1 h reflux), galangal acetate underwent complete conversion to non-pungent hydrolysis products (1′-hydroxychavicol acetate, p-acetoxycinnamic alcohol, p-coumaryl diacetate), yielding 0% recovery of the parent compound. In contrast, dihydrogalangal acetate achieved a practical 100% recovery after the same reflux challenge, as quantified by solvent extraction and GC-MS analysis [1]. The starting material for galangal acetate was undetectable in the reaction mixture, confirming total degradation [2].
| Evidence Dimension | Hydrolytic stability: recovery of parent compound after 1 h reflux in aqueous solution (100 ppm) |
|---|---|
| Target Compound Data | ~100% recovery (practical complete recovery) |
| Comparator Or Baseline | Galangal acetate (1′-acetoxychavicol acetate): 0% recovery (complete conversion to hydrolysis/isomerization products) |
| Quantified Difference | Absolute difference: ~100 percentage points (from complete loss to full retention) |
| Conditions | 100 ppm aqueous solution, reflux 1 h, GC-MS analysis after solvent extraction |
Why This Matters
This stark stability differential directly determines whether a pungent flavor ingredient survives aqueous processing and shelf storage, making galangal acetate non-viable and dihydrogalangal acetate viable for water-containing food and beverage applications.
- [1] Yang, X.; Rohr, M.; Jordan, J. Identification of Dihydrogalangal Acetate in Galangal [Alpinia galangal (L.) Swartz] Extracts. J. Agric. Food Chem. 2009, 57 (8), 3286–3290 (see Stability as Flavor Ingredient section). DOI: 10.1021/jf803387z. View Source
- [2] Yang, X.; Eilerman, R. G. Pungent Principal of Alpinia galangal (L.) Swartz and Its Applications. J. Agric. Food Chem. 1999, 47 (4), 1657–1662. DOI: 10.1021/jf9808224. View Source
